
CXCR4 antagonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR4 antagonist 5 is a small-molecule compound that selectively inhibits the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. This compound has shown promise in preclinical and clinical studies for its potential therapeutic applications in cancer, immunodeficiency disorders, and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
CXCR4 antagonist 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Anticancer Applications
Inhibition of Tumor Growth and Metastasis
CXCR4 antagonist 5 has demonstrated significant anticancer properties across various studies:
- Breast Cancer : Research indicates that KRH-3955 effectively inhibits the migration of breast cancer cells by blocking the CXCL12-induced signaling pathway. In experimental models, it reduced lung metastasis in mice injected with CXCR4-positive breast carcinoma cells .
- Melanoma : In murine models of melanoma, treatment with KRH-3955 resulted in decreased tumor angiogenesis and enhanced infiltration of CD8+ T cells into tumors. This suggests that CXCR4 antagonism may enhance anti-tumor immunity .
- Combination Therapies : The efficacy of KRH-3955 is amplified when combined with other therapeutic agents. For instance, studies have shown improved outcomes when this antagonist is used alongside checkpoint inhibitors or chemotherapy agents .
Hematopoietic Stem Cell Mobilization
This compound has been evaluated for its ability to mobilize hematopoietic stem cells (HSCs):
- Clinical Studies : In a Phase II clinical trial, KRH-3955 was reported to mobilize HSCs effectively in patients with multiple myeloma. This application is particularly important for facilitating autologous stem cell transplantation .
- Mechanistic Insights : The compound works by disrupting the retention signals mediated by CXCL12/CXCR4 interactions in the bone marrow microenvironment, thereby promoting stem cell mobilization into circulation .
Virology Applications
Targeting HIV Infection
KRH-3955 has shown promise in virology, particularly concerning HIV:
- Inhibition of Viral Replication : Studies indicate that this antagonist can block T-tropic HIV-1 replication in human peripheral blood lymphocytes. It has also been effective against HIV strains with resistance mutations .
- Mechanism of Action : By inhibiting the CXCL12/CXCR4 signaling pathway, KRH-3955 prevents HIV from utilizing this receptor for cellular entry, thereby reducing viral load and transmission potential .
Case Studies and Clinical Trials
A summary of notable studies involving this compound includes:
Mechanism of Action
CXCR4 antagonist 5 exerts its effects by binding to the CXCR4 receptor and blocking its interaction with its natural ligand, CXC chemokine ligand 12 (CXCL12). This inhibition prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action includes:
Blocking CXCR4/CXCL12 Interaction: Prevents the activation of signaling pathways that promote tumor growth and metastasis.
Immune Cell Mobilization: Enhances the mobilization and trafficking of immune cells from the bone marrow to peripheral tissues.
Comparison with Similar Compounds
Similar Compounds
Plerixafor (AMD3100): A well-known CXCR4 antagonist used for hematopoietic stem cell mobilization.
BL-8040: Another CXCR4 antagonist undergoing clinical trials for various cancers.
BPRCX807: A selective and potent CXCR4 antagonist with potential anticancer effects.
Uniqueness
CXCR4 antagonist 5 is unique due to its high selectivity and potency in inhibiting the CXCR4 receptor. It has shown promising results in preclinical studies for its ability to inhibit tumor growth, enhance immune cell mobilization, and block HIV entry. Its unique chemical structure and favorable pharmacokinetic properties make it a valuable candidate for further development .
Biological Activity
CXCR4 (C-X-C chemokine receptor type 4) is a critical receptor involved in various biological processes, including immune response, cancer progression, and HIV infection. The development of CXCR4 antagonists has gained significant attention in therapeutic research, particularly for their potential to inhibit tumor metastasis and enhance immune responses. This article focuses on the biological activity of CXCR4 antagonist 5 , exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound, often referred to as MCo-CVX-5c, is a cyclotide-based compound designed to inhibit the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 (SDF-1). This interaction is pivotal in promoting cancer cell migration and proliferation. The antagonist was engineered to enhance stability and biological activity through lipidation modifications.
The primary mechanism by which this compound exerts its effects involves blocking the binding of SDF-1 to CXCR4. This inhibition prevents downstream signaling pathways that facilitate tumor growth and metastasis. The antagonist's binding affinity and efficacy can be influenced by structural modifications, such as lipidation, which alters pharmacokinetic properties without significantly compromising its antagonistic activity.
Pharmacokinetic Profile
The pharmacokinetics of this compound have been studied extensively:
- Half-Life : The unmodified cyclotide exhibits a short half-life due to rapid renal clearance. Lipidated versions demonstrate improved half-lives while maintaining antagonistic activity.
- Bioavailability : Lipidation enhances the bioavailability of the compound, allowing for more effective therapeutic applications in vivo.
Comparative Analysis of Biological Activity
A comparative study evaluated various CXCR4 antagonists, including MCo-CVX-5c, against established compounds like AMD3100 and LY2510924. The results are summarized in Table 1.
Antagonist | IC50 (nM) | Cell Migration Inhibition (%) | Binding Affinity (Kd) |
---|---|---|---|
MCo-CVX-5c | 50 | 76% at 400 nM | High |
AMD3100 | 200 | 61% at 200 nM | Moderate |
LY2510924 | 400 | 76% at 400 nM | High |
EPI-X4 | Varies | Not specified | Low |
Case Studies
- Cancer Treatment : In preclinical models of ovarian cancer, MCo-CVX-5c significantly reduced tumor growth and metastasis when used in combination with immune checkpoint inhibitors. This combination therapy enhanced T cell infiltration into tumors, suggesting a synergistic effect on anti-tumor immunity.
- HIV Infection : Studies have shown that this compound effectively inhibits HIV replication in vitro by blocking viral entry into host cells. This property highlights its potential as a therapeutic agent for HIV-positive patients with high CXCR4 expression.
- Stem Cell Mobilization : Clinical trials have indicated that CXCR4 antagonists can mobilize hematopoietic stem cells into peripheral circulation, which is beneficial for bone marrow transplantation procedures.
Properties
Molecular Formula |
C21H30N6 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(8S)-N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C21H30N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h5,7,9,14,19H,4,6,8,10-13,15H2,1-3H3/t19-/m0/s1 |
InChI Key |
JBMFUTZFKCPWOQ-IBGZPJMESA-N |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)[C@H]3CCCC4=C3N=CC=C4 |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3CCCC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.